

Statistical Analysis Plan: A Comparative Guide for Ipratropium Bromide Treatment Groups

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Compound of Interest		
Compound Name:	Ipratropii bromidum	
Cat. No.:	B129931	Get Quote

This guide provides a comprehensive statistical analysis plan (SAP) for a hypothetical randomized, double-blind, placebo-controlled, parallel-group study designed to compare the efficacy and safety of two doses of Ipratropium bromide inhalation aerosol against a placebo in patients with Chronic Obstructive Pulmonary Disease (COPD). This document is intended for researchers, scientists, and drug development professionals.

Study Objectives and Endpoints

Primary Objective: To assess the efficacy of two different doses of Ipratropium bromide (Low Dose and High Dose) compared to a placebo in improving lung function in patients with moderate to severe COPD.

Secondary Objectives:

- To evaluate the safety and tolerability of the two doses of Ipratropium bromide.
- To assess the effect of Ipratropium bromide on patient-reported outcomes.
- To characterize the pharmacokinetic profile of the two doses of Ipratropium bromide.

Endpoints:



Endpoint Type	Endpoint
Primary	Change from baseline in Forced Expiratory Volume in 1 second (FEV1) Area Under the Curve from 0 to 6 hours (AUC0-6h) at Week 12.
Secondary	- Change from baseline in peak FEV1 at Week 12.[1][2]
- Change from baseline in Forced Vital Capacity (FVC) at Week 12.	
- Time to onset of bronchodilator effect.	-
- Proportion of patients with a clinically significant improvement in FEV1 (≥15% increase from baseline) at Week 12.[3]	
- Change from baseline in St. George's Respiratory Questionnaire (SGRQ) total score at Week 12.	-
Safety	- Incidence of adverse events (AEs) and serious adverse events (SAEs).[1][2][4]
- Changes in vital signs, electrocardiogram (ECG) parameters, and clinical laboratory values.	
Pharmacokinetic	- Maximum plasma concentration (Cmax) and time to Cmax (Tmax).
- Area under the plasma concentration-time curve (AUC).	

Experimental ProtocolsStudy Design

A multicenter, randomized, double-blind, placebo-controlled, parallel-group study will be conducted. Eligible patients will be randomized in a 1:1:1 ratio to one of three treatment arms:



- Ipratropium Bromide Low Dose
- Ipratropium Bromide High Dose
- Placebo

The treatment period will be 12 weeks.

Spirometry Procedure

Spirometry will be performed at screening, baseline (Day 1), and at Weeks 4, 8, and 12. On days when serial spirometry is performed, FEV1 and FVC will be measured pre-dose and at 15, 30, 60, 120, 180, 240, 300, and 360 minutes post-dose.[5]

Procedure:

- Patients should refrain from using short-acting bronchodilators for at least 6 hours before the test.[6]
- The patient will be seated comfortably in an upright position.[7]
- A nose clip will be applied to prevent air leakage through the nostrils.[7][8]
- The patient will be instructed to take a deep breath, as large as possible, and then exhale as forcefully and completely as possible into the spirometer.[6][8]
- The maneuver will be repeated at least three times to ensure reproducibility.
- All procedures will be conducted in accordance with the American Thoracic Society/European Respiratory Society (ATS/ERS) guidelines.[9]

Safety Assessments

Adverse events will be monitored and recorded at each study visit. Vital signs, ECGs, and clinical laboratory tests will be performed at screening, baseline, and at specified intervals throughout the study.

Statistical Analysis



Analysis Populations

- Intention-to-Treat (ITT) Population: All randomized patients who have received at least one dose of the study medication. This will be the primary population for all efficacy analyses.
- Safety Population: All randomized patients who have received at least one dose of the study medication. This will be the population for all safety analyses.
- Per-Protocol (PP) Population: A subset of the ITT population who have no major protocol deviations. This will be used for sensitivity analyses of the primary endpoint.

Statistical Methods

Efficacy Analysis: The primary endpoint, change from baseline in FEV1 AUC0-6h at Week 12, will be analyzed using an Analysis of Covariance (ANCOVA) model with treatment group as a fixed effect and baseline FEV1 as a covariate.[10] A mixed-effect model for repeated measures (MMRM) will be used as a sensitivity analysis.[1][2]

Secondary continuous efficacy endpoints will be analyzed using similar ANCOVA or MMRM models. The proportion of responders will be compared between treatment groups using a logistic regression model, adjusting for baseline FEV1.

Safety Analysis: The incidence of AEs will be summarized by treatment group and coded using the Medical Dictionary for Regulatory Activities (MedDRA).[11] The number and percentage of patients experiencing at least one AE will be presented for each treatment group. Vital signs and laboratory data will be summarized by descriptive statistics at each visit.

Handling of Missing Data: Multiple imputation will be the primary method for handling missing data for the primary efficacy endpoint. Other methods, such as the last observation carried forward (LOCF), may be used for sensitivity analyses.

Data Presentation Baseline Demographics and Clinical Characteristics



Characteristic	Ipratropium Bromide Low Dose (N=150)	Ipratropium Bromide High Dose (N=150)	Placebo (N=150)	Total (N=450)
Age (years), mean (SD)	55.2 (8.1)	54.9 (8.5)	55.5 (7.9)	55.2 (8.2)
Sex, n (%)				
Male	90 (60.0)	93 (62.0)	88 (58.7)	271 (60.2)
Female	60 (40.0)	57 (38.0)	62 (41.3)	179 (39.8)
Race, n (%)				
White	120 (80.0)	118 (78.7)	122 (81.3)	360 (80.0)
Black	15 (10.0)	16 (10.7)	14 (9.3)	45 (10.0)
Asian	10 (6.7)	11 (7.3)	10 (6.7)	31 (6.9)
Other	5 (3.3)	5 (3.3)	4 (2.7)	14 (3.1)
Smoking Status, n (%)				
Current	60 (40.0)	62 (41.3)	58 (38.7)	180 (40.0)
Former	90 (60.0)	88 (58.7)	92 (61.3)	270 (60.0)
Baseline FEV1 (L), mean (SD)	1.52 (0.41)	1.55 (0.43)	1.53 (0.42)	1.53 (0.42)
Baseline FVC (L), mean (SD)	3.10 (0.75)	3.15 (0.78)	3.12 (0.76)	3.12 (0.76)

Efficacy Results at Week 12



Endpoint	Ipratropium Bromide Low Dose	lpratropium Bromide High Dose	Placebo
FEV1 AUC0-6h (Lh), LSM Change (SE)	0.15 (0.02)	0.20 (0.02)	0.05 (0.02)
Peak FEV1 (L), LSM Change (SE)	0.25 (0.03)	0.30 (0.03)	0.10 (0.03)
FVC (L), LSM Change (SE)	0.18 (0.04)	0.22 (0.04)	0.08 (0.04)
Responders (≥15% FEV1 increase), n (%)	60 (40.0)	75 (50.0)	22 (14.7)
SGRQ Total Score, LSM Change (SE)	-4.5 (0.8)	-5.2 (0.8)*	-1.5 (0.8)

LSM: Least Squares Mean; SE: Standard Error. *p < 0.05 compared to placebo.

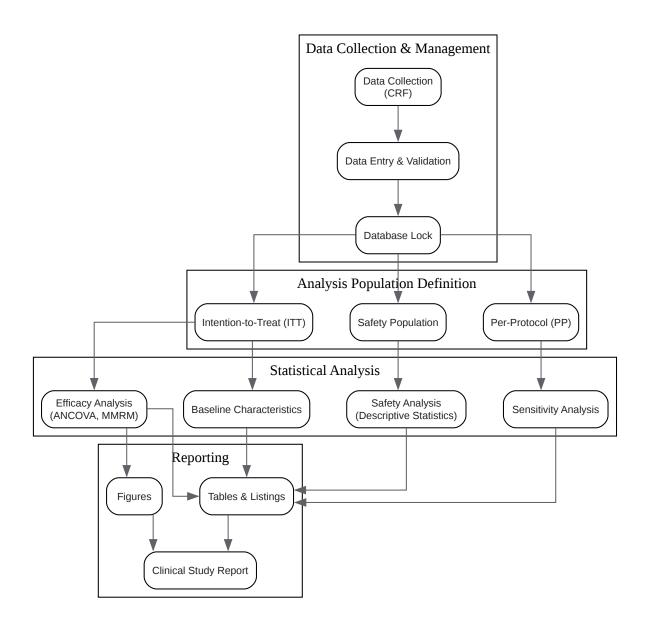
Summary of Adverse Events



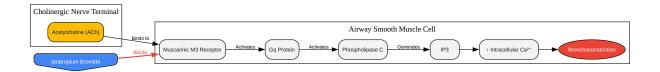
Adverse Event Category, n (%)	Ipratropium Bromide Low Dose (N=150)	Ipratropium Bromide High Dose (N=150)	Placebo (N=150)
Any Adverse Event	45 (30.0)	52 (34.7)	40 (26.7)
Drug-Related AE	15 (10.0)	20 (13.3)	8 (5.3)
Serious Adverse Event	3 (2.0)	4 (2.7)	2 (1.3)
AE Leading to Discontinuation	2 (1.3)	3 (2.0)	1 (0.7)
Most Common AEs (>2%)			
Dry Mouth	8 (5.3)	12 (8.0)	2 (1.3)
Cough	6 (4.0)	7 (4.7)	5 (3.3)
Headache	5 (3.3)	6 (4.0)	4 (2.7)
Nasopharyngitis	4 (2.7)	5 (3.3)	6 (4.0)

Visualizations Statistical Analysis Workflow









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